An In-depth Technical Guide to Succinyladenosine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Succinyladenosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyladenosine (S-Ado) is a purine (B94841) nucleoside that serves as a critical biomarker for the rare autosomal recessive disorder, adenylosuccinate lyase (ADSL) deficiency. This inherited metabolic disease disrupts the de novo purine synthesis pathway, leading to the accumulation of succinyladenosine and another key metabolite, succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of succinyladenosine. It details its role in biochemical pathways, the pathophysiology of ADSL deficiency, and established experimental protocols for its analysis.
Chemical Structure and Properties
Succinyladenosine is structurally composed of an adenosine (B11128) molecule linked to a succinyl group at the N6 position of the adenine (B156593) base. Its systematic IUPAC name is (2S)-2-({9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}amino)butanedioic acid.[1]
A summary of the key chemical and physical properties of succinyladenosine is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇N₅O₈ | [1][2] |
| Average Molecular Weight | 383.31 g/mol | [1][3][4] |
| Monoisotopic Molecular Weight | 383.107712545 Da | [1] |
| IUPAC Name | (2S)-2-({9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}amino)butanedioic acid | [1][3] |
| CAS Number | 4542-23-8 | [1][3][5] |
| Physical Description | Solid | [3] |
| Melting Point | 233 - 238 °C | [1][3] |
| Water Solubility (Predicted) | 7.62 g/L | [1] |
| pKa (Strongest Acidic) | 3.14 | [1] |
| pKa (Strongest Basic) | 4.58 | [1] |
| LogP (Predicted) | -1.3 to -3.9 | [1] |
Biological Role and Signaling Pathways
Succinyladenosine is an intermediate in the purine nucleotide cycle. It is formed from the dephosphorylation of adenylosuccinate (S-AMP) by 5'-nucleotidases.[5][6] Under normal physiological conditions, adenylosuccinate is rapidly converted to adenosine monophosphate (AMP) and fumarate (B1241708) by the enzyme adenylosuccinate lyase (ADSL).
Adenylosuccinate Lyase (ADSL) Deficiency
In individuals with ADSL deficiency, the impaired function of this enzyme leads to the accumulation of its substrates, S-AMP and succinylaminoimidazolecarboxamide ribotide (SAICAR). These are subsequently dephosphorylated to succinyladenosine and SAICAr, respectively, which are then found in high concentrations in the cerebrospinal fluid (CSF), urine, and plasma. The accumulation of these metabolites is the biochemical hallmark of ADSL deficiency, a condition characterized by a spectrum of neurological symptoms including psychomotor retardation, autistic features, and epilepsy.
Experimental Protocols
Chemical Synthesis of Succinyladenosine
A detailed, step-by-step protocol for the chemical synthesis of N6-succinyladenosine can be adapted from general methods for N6-acylation of adenosine, which typically involve the protection of the ribose hydroxyl groups, followed by acylation of the N6-amino group, and subsequent deprotection.
General Workflow for Chemical Synthesis:
Note: The specific reagents and reaction conditions would need to be optimized. Protecting groups such as acetyl (Ac) or benzoyl (Bz) are commonly used for the N6-amino group in nucleoside chemistry and are typically removed by treatment with a base like ammonia (B1221849) or methylamine.
Enzymatic Synthesis of Succinyladenosine
An alternative to chemical synthesis is the enzymatic production of succinyladenosine. This can be achieved by incubating its precursor, adenylosuccinic acid (S-AMP), with a 5'-nucleotidase.
Protocol Outline:
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Substrate Preparation: Prepare a solution of adenylosuccinic acid in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Add a purified 5'-nucleotidase to the S-AMP solution.
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Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.
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Reaction Termination: Stop the reaction by heat inactivation or the addition of a chemical inhibitor.
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Purification: Purify the resulting succinyladenosine from the reaction mixture using techniques such as HPLC.
Quantification of Succinyladenosine in Biological Fluids
The gold standard for the diagnosis of ADSL deficiency is the quantification of succinyladenosine and SAICAr in urine or CSF. High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation and Extraction Workflow:
HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV absorbance at approximately 268 nm |
| Injection Volume | 10 - 50 µL |
LC-MS/MS Method: LC-MS/MS offers higher sensitivity and specificity. The separation is typically achieved using a similar HPLC setup, and detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for succinyladenosine.
Conclusion
Succinyladenosine is a pivotal molecule in the diagnosis and study of adenylosuccinate lyase deficiency. A thorough understanding of its chemical properties, biological functions, and the analytical methods for its detection is essential for researchers and clinicians in the field of inborn errors of metabolism. The protocols and data presented in this guide provide a solid foundation for further investigation into the pathophysiology of ADSL deficiency and the development of potential therapeutic interventions.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
